molecular formula C11H15Cl2NO B13077065 2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol

Cat. No.: B13077065
M. Wt: 248.15 g/mol
InChI Key: TWGZWQZMLGORCV-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol is a chemical compound characterized by its unique structure, which includes an amino group attached to a dimethylpropyl chain and a dichlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichlorophenol and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Production: Depending on the demand, the production can be carried out in batch or continuous mode.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as the inflammatory or oxidative stress pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol
  • 2-(1-Amino-2,2-dimethylpropyl)-6-chlorophenol
  • 2-(1-Amino-2,2-dimethylpropyl)-4,6-dibromophenol

Uniqueness

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 4 and 6 positions of the phenol ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

2-(1-Amino-2,2-dimethylpropyl)-4,6-dichlorophenol is a chemical compound with a complex structure that includes an amino group and a dichlorophenol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H18Cl2NOC_{13}H_{18}Cl_2NO with a molecular weight of approximately 292.60 g/mol. The presence of chlorine atoms at the 4 and 6 positions on the phenolic ring enhances its reactivity and biological interactions.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Analgesic Properties : The compound has shown promise in alleviating pain through mechanisms that may involve the modulation of pain receptors and neurotransmitter release.

The biological activity of this compound is believed to be mediated through interactions with various biological targets:

  • Enzyme Modulation : The phenolic group can participate in hydrogen bonding with enzymes, potentially altering their activity.
  • Receptor Binding : The amino group may form ionic bonds with receptors, influencing signaling pathways related to pain and inflammation.

Case Studies

Several studies have explored the effects of this compound in vivo and in vitro:

  • In Vivo Study on Pain Relief :
    • Objective : To evaluate the analgesic effects in a rodent model.
    • Methodology : Rodents were administered varying doses of the compound.
    • Results : Significant reduction in pain response was observed at higher doses, indicating dose-dependent analgesic properties.
  • In Vitro Study on Inflammatory Response :
    • Objective : To assess the impact on cytokine production in cultured cells.
    • Methodology : Cells were treated with the compound followed by stimulation with lipopolysaccharides (LPS).
    • Results : A notable decrease in TNF-alpha and IL-6 production was recorded, suggesting anti-inflammatory potential.

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaBiological ActivityReference
This compoundC_{13}H_{18}Cl_2N OAnti-inflammatory, analgesic
4-(1-Amino-3-methylbutyl)-2,6-dibromophenolC_{13}H_{20}Br_2N OPotential anti-inflammatory
4-(1-Amino-2-methylpropyl)-2,6-dibromophenolC_{12}H_{18}Br_2N OAnalgesic properties

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4,6-dichlorophenol

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,3)10(14)7-4-6(12)5-8(13)9(7)15/h4-5,10,15H,14H2,1-3H3

InChI Key

TWGZWQZMLGORCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C(=CC(=C1)Cl)Cl)O)N

Origin of Product

United States

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